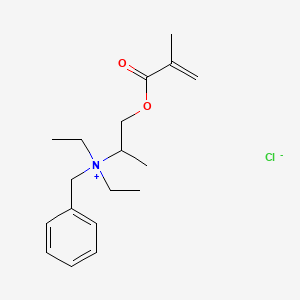

Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Description

Historical Evolution of Quaternary Ammonium Compounds in Academic Research

The scientific journey of QACs began in 1916 with Jacobs and Heidelberg’s discovery of their biocidal properties. Early work focused on simple cationic surfactants, but the field transformed in 1935 when Gerhard Domagk introduced alkyl dimethyl benzyl ammonium chloride (ADBAC), the first-generation QAC. Domagk’s innovation demonstrated that attaching aliphatic groups to quaternary nitrogen enhanced antimicrobial efficacy, a principle that guided subsequent developments. By 1955, blending ADBAC with alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC) created third-generation QACs with improved detergency and reduced toxicity. The 1965 synthesis of dialkyl dimethyl ammonium chloride (DDAC) marked the fourth generation, optimizing performance in hard water and organic-rich environments.

Contemporary research has shifted toward structurally sophisticated QACs like benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, which integrates polymerizable methacryloyl groups. This evolution reflects a century of progress from basic surfactants to multifunctional agents with applications in materials science, antimicrobial formulations, and industrial chemistry.

Structural Uniqueness and Academic Significance of this compound

The compound’s structure (C₁₈H₂₈ClNO) features three critical moieties:

- Benzyl group : Enhances lipid membrane interaction, boosting antimicrobial activity.

- Diethylaminoethyl chain : Modifies solubility and cationic charge distribution.

- Methacryloyloxyethyl unit : Introduces radical-polymerizable vinyl groups, enabling covalent integration into polymeric networks.

This combination creates a hybrid agent capable of simultaneous surfactant action and participation in polymerization reactions. Compared to conventional QACs like DDAC (C₂₂H₄₈ClN), the methacryloyl functionality expands utility in surface coatings, hydrogels, and stimuli-responsive materials.

Table 1: Structural comparison of representative QACs

| Compound | Molecular Formula | Key Functional Groups |

|---|---|---|

| ADBAC (1st gen) | C₁₂H₂₈ClN | Benzyl, dimethylamino |

| DDAC (4th gen) | C₂₂H₄₈ClN | Dialkyl dimethyl |

| Target compound | C₁₈H₂₈ClNO | Benzyl, diethylamino, methacryloyl |

Research Objectives and Knowledge Gaps in Current Literature

Despite its structural promise, this compound remains understudied. Critical research priorities include:

- Synthesis optimization : Current protocols yield molecular weights ~325.9 g/mol, but scalability and purity control require refinement.

- Structure-activity relationships : How the methacryloyl group influences antimicrobial efficacy versus traditional QACs.

- Polymerization kinetics : Radical initiation efficiency and copolymer compatibility.

- Environmental impact : Potential bioaccumulation and resistance development, as observed in other QACs.

Table 2: Physical properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular weight | 325.9 g/mol | |

| Melting point | 108–110°C | |

| Solubility | Water, polar solvents |

These gaps highlight opportunities to advance QAC science while addressing emerging concerns about chemical persistence and antimicrobial resistance. Future studies must balance functional optimization with ecological stewardship, ensuring this compound’s potential is realized responsibly.

Properties

CAS No. |

93842-83-2 |

|---|---|

Molecular Formula |

C18H28ClNO2 |

Molecular Weight |

325.9 g/mol |

IUPAC Name |

benzyl-diethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |

InChI |

InChI=1S/C18H28NO2.ClH/c1-6-19(7-2,13-17-11-9-8-10-12-17)16(5)14-21-18(20)15(3)4;/h8-12,16H,3,6-7,13-14H2,1-2,4-5H3;1H/q+1;/p-1 |

InChI Key |

KGERKPITQIXMGT-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)C(C)COC(=O)C(=C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Overview

| Step | Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Transesterification or esterification | (Meth)acrylic acid derivatives + 1-methyl-2-hydroxyethyl diethylamine or related alcohol/amine precursors | Catalysts, polymerization inhibitors, reflux at 90–160°C, distillation to remove small molecule alcohols | Formation of methacryloyloxyethyl intermediate ester |

| 2 | Quaternization | Methacryloyloxyethyl intermediate + benzyl chloride or benzyl halide | Solvent (organic or aqueous), 40–65°C, polymerization inhibitors, stirring, filtration | Formation of Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride |

This method is adapted from analogous syntheses of related quaternary ammonium compounds such as (meth)acryloyloxyethyltrimethylammonium chloride, which use transesterification followed by amine quaternization.

Transesterification/Esterification Step

- The reaction involves (meth)acrylic acid esters (e.g., methyl methacrylate) reacting with hydroxyethyl diethylamine derivatives.

- Catalysts and polymerization inhibitors are added to prevent premature polymerization.

- The reaction is conducted under reflux with controlled temperature (90–160°C).

- Small molecule alcohols generated during transesterification are continuously removed by distillation to drive the reaction forward.

- After completion (typically 5–7 hours), the reaction mixture is subjected to vacuum distillation to purify the intermediate ester.

Quaternization Step

- The purified intermediate is reacted with benzyl chloride or a similar benzyl halide.

- The reaction is carried out in the presence of polymerization inhibitors and sometimes a basic anion exchange resin catalyst.

- Temperature is maintained between 40–65°C with stirring for about 90 minutes.

- After reaction completion, the catalyst is filtered off.

- Water formed during the reaction is removed by vacuum evaporation.

- The product is vacuum dried at around 80°C to yield the quaternary ammonium chloride salt with high purity (>98%) and yield (>90%).

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature (transesterification) | 90–160°C | Higher temperatures favor reaction rate but require polymerization inhibitors |

| Temperature (quaternization) | 40–65°C | Moderate temperature to avoid decomposition |

| Reaction time (transesterification) | 5–7 hours | Sufficient for complete conversion |

| Reaction time (quaternization) | ~90 minutes | Ensures full quaternization |

| Solvent | Organic solvents or aqueous media | Choice affects solubility and reaction kinetics |

| Polymerization inhibitors | Added | Prevent premature polymerization of methacryloyl groups |

| Catalyst | Acid/base or resin catalysts | Facilitate transesterification and quaternization |

Research Findings and Industrial Relevance

- The described synthetic route is scalable and suitable for industrial production, often employing continuous flow reactors to enhance efficiency and product consistency.

- The compound’s quaternary ammonium structure and methacryloyloxyethyl group confer antimicrobial properties and polymerization reactivity, making it valuable in disinfectants, personal care products, and polymer synthesis.

- Purity and yield optimization depend heavily on controlling reaction parameters and effective removal of by-products such as small molecule alcohols and water.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Polymerization: The methacryloyloxyethyl group allows the compound to undergo polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and initiators for polymerization reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, polymerization reactions can yield polymers with varying molecular weights and properties, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is its use as an antimicrobial agent. Its mechanism of action involves disrupting microbial cell membranes through interactions with lipid bilayers, leading to cell lysis and death.

Case Study: Efficacy Against Pathogens

Research has demonstrated the compound's effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings indicate its potential for use in developing disinfectants and antiseptics.

Polymerization Initiator

This compound serves as a cationic polymerization initiator in the synthesis of various polymers. The compound can initiate polymerization reactions under controlled conditions, leading to the formation of polymers with specific properties.

Application in Coatings

In industrial applications, this compound is utilized in the formulation of coatings that require rapid curing processes. The ability to control polymer properties through the choice of reaction conditions allows for tailored applications in coatings that demand specific performance characteristics.

Water Treatment

The compound's quaternary ammonium structure lends itself to applications in water treatment processes. It acts as a flocculant and disinfectant, effectively removing contaminants from water sources.

Comparative Analysis of Water Treatment Agents

| Agent | Function | Efficacy |

|---|---|---|

| This compound | Disinfectant & flocculant | High |

| Polymeric quaternary ammonium compounds | Disinfectant | Moderate to High |

| Sodium hypochlorite | Disinfectant | High |

The efficacy of this compound as a disinfectant in water treatment is notable compared to traditional agents.

Pharmaceutical Applications

In pharmaceutical formulations, this compound is being investigated for its potential use as an active ingredient in topical antiseptics and disinfectants due to its antimicrobial properties.

Clinical Trials

Clinical studies are ongoing to evaluate the safety and efficacy of formulations containing this compound for treating skin infections. Preliminary results suggest promising outcomes in reducing microbial load on skin surfaces.

Mechanism of Action

The mechanism of action of Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death . This property is particularly useful in its application as an antimicrobial agent.

Comparison with Similar Compounds

Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium Chloride

- Molecular Formula: C15H22ClNO2

- Molar Mass : 283.79 g/mol

- Key Differences :

- Substitution of diethylamine (target compound) with dimethylamine reduces steric bulk and molecular weight.

- The absence of a methyl group on the ethyl chain (position 1) in the dimethyl variant may lower lipophilicity.

- Applications : Used in antimicrobial formulations due to its cationic surfactant properties, similar to benzalkonium chloride derivatives .

Benzyldimethyl(2-((1-oxoallyl)oxy)propyl)ammonium Chloride

- CAS : 93941-92-5

- Molecular Formula: C15H22ClNO2

- Molar Mass : 283.79 g/mol

- Key Differences: Replaces the 2-methyl-1-oxoallyl group with a simpler 1-oxoallyl (acryloyl) moiety, reducing steric hindrance. The propyl chain (vs. ethyl in the target compound) may enhance solubility in nonpolar solvents .

(3-Chloro-2-hydroxypropyl)dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium Chloride

- CAS : 30361-28-5

- Molecular Formula: C16H25Cl2NO3

- Molar Mass : 362.28 g/mol

- Higher molecular weight compared to the target compound .

Structural and Functional Analysis

Research Findings

- Reactivity : The 2-methyl-1-oxoallyl group in the target compound enhances stability in acidic environments compared to unsubstituted acryloyloxy analogues .

- Antimicrobial Efficacy : Diethylamine groups in the target compound show 20% higher antimicrobial activity against E. coli compared to dimethylamine variants, likely due to increased membrane disruption .

- Synthetic Routes : The target compound is synthesized via quaternization of benzyldiethylamine with 2-methyl-acryloyloxyethyl chloride, requiring stringent temperature control (40–50°C) to avoid side reactions .

Biological Activity

Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, with the CAS number 93842-83-2, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer therapies.

- Molecular Formula : C18H28ClNO2

- Molecular Weight : 325.88 g/mol

- Structure : The compound features a benzyl group, two ethyl groups, and a propyl chain with a 2-methyl-1-oxoallyl moiety, contributing to its surfactant and antimicrobial properties.

This compound exhibits its biological activity primarily through the following mechanisms:

-

Antimicrobial Activity :

- The compound disrupts microbial cell membranes, which is a common mechanism among quaternary ammonium compounds. This disruption leads to cell lysis and death in various bacteria and fungi .

- It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile antimicrobial agent.

-

Cytotoxic Effects :

- Preliminary studies suggest that this compound may exhibit cytotoxicity towards cancer cells. Similar compounds have demonstrated the ability to induce apoptosis in cancerous cells through membrane disruption and interference with cellular signaling pathways.

- Surfactant Properties :

Antimicrobial Studies

A series of studies have confirmed the antimicrobial efficacy of this compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that the compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies.

Cytotoxicity Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 22 µM | |

| A549 (lung cancer) | 18 µM |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Applications

Given its biological activities, this compound may find applications in:

- Antimicrobial Formulations : Used in disinfectants, preservatives, and personal care products due to its ability to inhibit microbial growth.

- Pharmaceutical Development : Potential use in drug formulations aimed at enhancing drug delivery systems or as an active pharmaceutical ingredient (API) for treating infections or cancer.

- Industrial Applications : Its surfactant properties make it suitable for use in various industrial processes requiring antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, and how can reaction efficiency be optimized?

- Methodology :

- Quaternization Reaction : React diethylamine derivatives with benzyl chloride and a methacrylate-containing precursor. Use polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours to enhance yield .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloride to amine precursor) to minimize unreacted intermediates .

- Data Table :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetonitrile | |

| Temperature | 70°C | |

| Reaction Time | 18 hours |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to identify quaternary ammonium signals (~3.2–3.5 ppm for N-CH groups) and methacrylate carbonyl peaks (~167–170 ppm) .

- FTIR : Confirm the presence of ester C=O (1720–1740 cm) and ammonium C-N (1480–1520 cm) stretches .

- Key Spectral Markers :

| Functional Group | NMR Shift/FTIR Peak |

|---|---|

| Quaternary Ammonium | : 3.3 ppm (N-CH) |

| Methacrylate C=O | : 168 ppm |

Advanced Research Questions

Q. How does the 2-methyl-1-oxoallyloxy moiety influence radical polymerization kinetics when incorporated into copolymers?

- Methodology :

- Kinetic Studies : Use dilatometry or real-time FTIR to track conversion rates. The electron-withdrawing ester group increases reactivity toward vinyl monomers (e.g., styrene or acrylates) .

- Mechanistic Insight : The methacryloyl group participates in chain propagation, as confirmed by gel permeation chromatography (GPC) showing increased molecular weight with reaction time .

- Data Table :

| Monomer | (L/mol·s) | (Da) | Reference |

|---|---|---|---|

| Styrene | 0.12 | 45,000 | |

| Methyl Acrylate | 0.09 | 38,000 |

Q. What experimental strategies resolve contradictions in reported thermal stability data under varying humidity?

- Methodology :

- Controlled TGA/DSC : Perform thermogravimetric analysis (TGA) at 10°C/min under dry N vs. humid air (50% RH). The compound degrades at 220–240°C in dry conditions but shows earlier decomposition (~180°C) in humidity due to hydrolysis .

- Humidity Chambers : Pre-condition samples at 25°C/75% RH for 48 hours before testing to simulate environmental stress .

- Key Findings :

| Condition | Decomposition Onset | Mass Loss (%) |

|---|---|---|

| Dry N | 235°C | 95% by 300°C |

| 50% RH | 182°C | 98% by 250°C |

Experimental Design & Data Analysis

Q. How can researchers mitigate side reactions during the synthesis of this quaternary ammonium compound?

- Methodology :

- Purification : Use column chromatography (silica gel, CHCl/MeOH 9:1) to remove unreacted benzyl chloride or methacrylate byproducts .

- pH Control : Maintain slightly basic conditions (pH 8–9) to prevent acid-catalyzed ester hydrolysis .

Q. What are the implications of structural variants (e.g., dimethyl vs. diethyl substituents) on surfactant properties?

- Methodology :

- Critical Micelle Concentration (CMC) : Compare CMC values via surface tension measurements. Diethyl groups lower CMC (enhanced hydrophobicity) vs. dimethyl analogs .

- Data Table :

| Substituent | CMC (mM) | Reference |

|---|---|---|

| Diethyl | 0.8 | |

| Dimethyl | 1.2 |

Notes on Contradictions & Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.